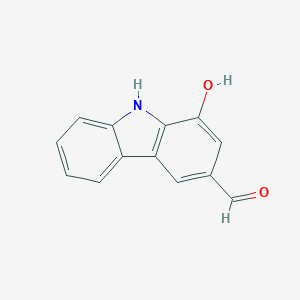

Demethylmurrayanine

Description

Contextualization within Carbazole (B46965) Alkaloid Chemistry and Natural Product Research

Carbazole alkaloids represent a significant and structurally diverse group of nitrogen-containing natural products, primarily isolated from plants, fungi, and marine organisms. These compounds are characterized by their carbazole core, a tricyclic aromatic system comprising two benzene (B151609) rings fused to a pyrrole (B145914) ring. The rich structural variety among carbazole alkaloids often correlates with a broad spectrum of biological activities, making them a focal point in natural product research jst.go.jpacs.orgjst.go.jpresearchgate.netacs.org.

Natural product research is a critical discipline focused on the discovery, isolation, structural elucidation, and biological evaluation of secondary metabolites produced by living organisms. This field has historically been a wellspring for novel therapeutic agents and chemical probes. Demethylmurrayanine, as a carbazole alkaloid, is a prime subject within this research area, contributing to the understanding of natural compound biosynthesis and their potential applications jst.go.jpacs.orgjst.go.jpacs.org. Many carbazole alkaloids, including this compound, are found in plants belonging to the Rutaceae family, such as Murraya koenigii (curry leaf tree) and Clausena species (e.g., Clausena harmandiana, Clausena anisata, Clausena lansium) jst.go.jpacs.orgjst.go.jpacs.orgbidd.groupresearchgate.netnih.govresearchgate.net.

Historical Perspectives on this compound Discovery and Initial Characterization

This compound, also systematically known as 1-hydroxy-9H-carbazole-3-carbaldehyde, possesses the chemical formula CHNO and a molecular weight of 211.22 g/mol biocrick.comsigmaaldrich.comebi.ac.uk. It is structurally related to murrayanine (B1213747) (1-methoxy-9H-carbazole-3-carbaldehyde) bidd.group.

The compound has been identified and isolated from various natural sources. For instance, it has been found in the roots of Clausena harmandiana nih.govebi.ac.uk and Clausena anisata jst.go.jp. Initial characterization of such natural products typically involves isolation from plant extracts, followed by detailed spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for determining the precise chemical structure and connectivity of atoms within the molecule researchgate.net.

Beyond isolation and spectroscopic characterization, the total synthesis of this compound has been reported. Synthetic routes often involve key steps such as palladium-promoted cyclization of appropriate diarylamine intermediates to construct the carbazole nucleus, which further confirms the proposed natural structure researchgate.netgrafiati.comthieme-connect.com.

Significance of this compound in Contemporary Chemical Biology and Medicinal Chemistry

The significance of this compound in contemporary chemical biology and medicinal chemistry stems from its classification as a natural carbazole alkaloid, a class known for diverse biological activities. Chemical biology utilizes small molecules, often natural products, as tools to probe and understand complex biological processes at a molecular level helmholtz-hips.deconstructor.university. The distinct structure of this compound makes it a valuable candidate for investigating specific protein interactions or cellular pathways.

In medicinal chemistry, the focus is on the design, synthesis, and development of compounds with therapeutic potential constructor.universitynih.govbeilstein-journals.org. This compound has demonstrated notable biological activities, which underscore its relevance in this field:

Cytotoxicity: Research has indicated that this compound exhibits cytotoxicity against certain cancer cell lines, including MCF-7 and SMMC-7721, with reported IC values in the range of 2.63-7.59 µg/mL biocrick.com.

Antitumor-promoting activity: It has also shown antitumor-promoting effects in an in vitro assay by inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells jst.go.jp.

These findings highlight this compound as a scaffold for further exploration in drug discovery efforts aimed at developing new therapeutic agents or understanding mechanisms of disease jst.go.jpnih.govnih.govbeilstein-journals.org. The ongoing research into its biological profile contributes to the broader understanding of carbazole alkaloids' pharmacological potential.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSFFQUIYNEZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Demethylmurrayanine is primarily found within the Rutaceae family, a large family of flowering plants. Its distribution is concentrated in specific genera, most notably Murraya and Clausena. These plants are predominantly located in tropical and subtropical regions of the world.

The genus Murraya consists of over 17 species that are widely distributed across Asia, Australia, and the Pacific Islands. mdpi.com Many of these species have a history of use in traditional medicine. mdpi.com O-Demethylmurrayanine has been specifically identified in Murraya kwangsiensis. Another prominent source is Murraya koenigii, commonly known as the curry tree, which is native to India and Sri Lanka. nih.gov This plant is not only a culinary staple but also a rich source of various carbazole (B46965) alkaloids. researchgate.net Murraya paniculata, or orange jasmine, is another member of this genus with a wide native distribution ranging from Southern and Southeast Asia to Northern Australia and New Caledonia. nparks.gov.sgala.org.aulucidcentral.org

The genus Clausena also contributes significantly to the botanical sources of this compound. Clausena dunniana, a species from which various carbazole and quinoline (B57606) alkaloids have been isolated, is a known source of this compound. nih.gov Phytochemical investigations of Clausena species often reveal a high prevalence of carbazole alkaloids. researchgate.net

The following table summarizes the key botanical sources of this compound and their geographical distribution.

| Genus | Species | Common Name | Family | Geographical Distribution |

| Murraya | M. koenigii | Curry Tree | Rutaceae | India, Sri Lanka |

| M. kwangsiensis | Rutaceae | Asia | ||

| M. paniculata | Orange Jasmine | Rutaceae | Southern & Southeast Asia, Northern Australia, New Caledonia | |

| Clausena | C. dunniana | Rutaceae | Asia |

Advanced Extraction Techniques from Natural Matrices

The isolation of this compound from its natural plant sources involves a series of sophisticated extraction techniques designed to efficiently separate the compound from the complex plant matrix.

Solvent extraction is a foundational technique for the isolation of this compound and other carbazole alkaloids. The choice of solvent is critical and is often guided by the polarity of the target compound. A variety of organic solvents with differing polarities are employed to effectively extract these alkaloids.

For instance, the leaves of Murraya koenigii have been subjected to successive solvent extraction using a range of solvents, including petroleum ether, benzene (B151609), chloroform (B151607), acetone, and methanol (B129727). The selection of these solvents allows for the separation of compounds based on their solubility. In one study, the chloroform extract of Murraya koenigii was further processed to isolate specific compounds. Another study on M. koenigii leaves utilized maceration with 95% ethanol (B145695), 99% acetone, and 96% methanol individually, with the methanolic extract showing the highest yield. uitm.edu.my The powdered leaves and twigs of Clausena anisum-olens were extracted with 90% aqueous ethanol, and the resulting extract was then partitioned with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity. nih.gov

The Soxhlet extraction method, a continuous extraction technique, has also been employed using solvents like chloroform and ethanol to extract active secondary metabolites from Murraya koenigii. researchgate.net The following table outlines various solvent-based extraction methods used for plants containing this compound.

| Plant Source | Part Used | Extraction Method | Solvents Used |

| Murraya koenigii | Leaves | Successive Solvent Extraction | Petroleum ether, Benzene, Chloroform, Acetone, Methanol |

| Murraya koenigii | Leaves | Maceration | 95% Ethanol, 99% Acetone, 96% Methanol |

| Murraya koenigii | Leaves | Soxhlet Extraction | Chloroform, Ethanol |

| Clausena anisum-olens | Leaves and Twigs | Maceration and Partitioning | 90% Aqueous Ethanol, Petroleum ether, Ethyl acetate |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced physical methods such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) are increasingly being utilized.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, which accelerates the release of target compounds. A study on the extraction of antioxidants from Murraya koenigii leaves compared MAE with solvent-assisted and ultrasonic-assisted extraction. semanticscholar.org For the MAE process, a solution of dried curry leaf powder in 60% ethanol was irradiated with microwaves. semanticscholar.org Another study optimized MAE conditions for extracting bioactive alkaloids from lotus (B1177795) plumule, identifying methanol concentration, microwave power, and extraction time as key factors. nih.gov While not specific to this compound, this demonstrates the applicability of MAE for alkaloid extraction.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is advantageous due to the low toxicity and environmental impact of CO2, and the ability to tune its solvating power by altering pressure and temperature. This technique has been applied to the extraction of alkaloids from various plant sources. researcher.life For instance, SFE was used to extract the pyrrolidine (B122466) alkaloid from Piper amalago leaves, with optimization of parameters like time, temperature, pressure, and the use of cosolvents such as ethanol and methanol. nih.gov The application of SFE for the extraction of indole (B1671886) alkaloids from Mitragyna speciosa has also been explored, highlighting the influence of modifiers like ethanol on extraction efficiency. supercriticalfluids.com Although direct application of SFE for this compound is not widely reported, its successful use for other alkaloids suggests its potential. rsc.org

Chromatographic Separation Strategies for this compound Isolation

Following extraction, the crude extract containing a mixture of compounds undergoes further separation and purification using various chromatographic techniques to isolate pure this compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and purification of specific compounds from complex mixtures with high resolution and purity. isca.in This technique has been successfully used to purify a wide range of natural products, including alkaloids. researchgate.net For instance, preparative HPLC was employed to isolate phenylpropanoid and phenolic constituents from nutmeg kernel, demonstrating its utility in separating complex natural extracts. nih.gov In the context of carbazole alkaloids, chiral HPLC has been specifically used to separate enantiomers of biscarbazole atropisomers from Clausena dunniana. nih.gov

Beyond preparative HPLC, other advanced separation techniques are also employed in the isolation of alkaloids.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. nih.govdocumentsdelivered.com High-Speed Counter-Current Chromatography (HSCCC) is a highly efficient form of CCC that has been widely used for the separation of alkaloids from various herbs. nih.govbohrium.com This technique, sometimes used in combination with other methods like preparative HPLC, offers a robust platform for purifying complex natural product extracts. nih.gov

The following table provides an overview of the chromatographic techniques used for the separation of carbazole alkaloids.

| Technique | Description | Application Example |

| Preparative HPLC | High-pressure liquid chromatography for isolating pure compounds in larger quantities. | Isolation of phenylpropanoids from nutmeg. nih.gov |

| Chiral HPLC | A specialized form of HPLC used to separate enantiomers (chiral isomers). | Separation of biscarbazole atropisomers from Clausena dunniana. nih.gov |

| Counter-Current Chromatography (CCC) | A liquid-liquid partition technique without a solid support. | Separation of over 120 different alkaloids from more than 30 plant species. nih.gov |

| High-Speed CCC (HSCCC) | An efficient version of CCC. | Used for the separation of various alkaloids from herbal sources. bohrium.com |

Structural Elucidation and Confirmation Using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied in the structural elucidation of carbazole (B46965) alkaloids, including Demethylmurrayanine. thaiscience.inforeferencecitationanalysis.comthieme-connect.com

1D NMR (¹H and ¹³C NMR):

¹H NMR Spectroscopy: This technique provides information about the number of different types of hydrogen atoms, their chemical environments, and their connectivity (coupling patterns). For this compound, the ¹H NMR spectrum would reveal characteristic signals for aromatic protons, the aldehyde proton, and the exchangeable proton of the hydroxyl group. The chemical shifts and coupling constants of these signals are critical for assigning specific protons to their positions on the carbazole core and its substituents. For instance, the presence of an aldehyde proton would typically appear as a singlet in the downfield region (around δ 9-10 ppm), while aromatic protons would resonate in the δ 6-9 ppm range, exhibiting coupling patterns indicative of their substitution patterns on the carbazole rings.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule, indicating the number of distinct carbon environments and their hybridization states. The ¹³C NMR spectrum of this compound would show signals corresponding to the thirteen carbon atoms, including those of the carbazole aromatic rings, the carbonyl carbon of the aldehyde group (typically around δ 180-200 ppm), and carbons bearing the hydroxyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments, a type of 1D NMR, are often used in conjunction with ¹³C NMR to differentiate between methyl, methylene (B1212753), methine, and quaternary carbons. googleapis.com

2D NMR Techniques: To establish direct and long-range correlations between protons and carbons, as well as proton-proton connectivities, 2D NMR experiments are crucial. thaiscience.inforeferencecitationanalysis.comnih.gov

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, allowing for the identification of proton spin systems. This is particularly useful for mapping out the connectivity of adjacent aromatic protons on the carbazole rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct correlations between protons and the carbons to which they are directly attached. This experiment is vital for assigning proton signals to their corresponding carbon signals. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations (typically 2-4 bonds) between protons and carbons. This is invaluable for establishing connectivity across quaternary carbons, identifying substitution patterns on aromatic rings, and confirming the positions of functional groups like the aldehyde and hydroxyl on the carbazole scaffold.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close in a molecule, regardless of bond connectivity. This technique can provide insights into the three-dimensional arrangement and relative stereochemistry, if applicable, of the molecule.

The combination of these 1D and 2D NMR data allows for a comprehensive assignment of all proton and carbon signals and the unambiguous determination of the planar structure of this compound. Spectral data for this compound, specifically its ¹H and ¹³C NMR data in acetone-d₆, have been reported to correspond with previously synthesized samples, aiding in its identification. thieme-connect.comthieme-connect.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition or molecular formula. For this compound (CHNO), HRMS provides critical evidence for its molecular identity. thaiscience.infonp-mrd.org

The theoretical exact mass for this compound (CHNO) is calculated as 211.0633 amu. In practice, HRMS experiments, often coupled with electrospray ionization (ESI-HRMS), would detect a protonated molecular ion, [M+H], or a deprotonated molecular ion, [M-H]. For this compound, the expected exact mass for the protonated molecular ion ([CHNO+H]) would be 212.0711 amu. The comparison of the experimentally observed exact mass with the calculated theoretical mass provides a high degree of confidence in the proposed molecular formula, distinguishing it from other compounds with similar nominal masses but different elemental compositions. sisweb.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups present in this compound and its electronic transitions, respectively. wiley.commdpi.commhlw.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of functional groups within a molecule. For this compound, key absorption bands would be expected:

A broad absorption band around 3200-3550 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, particularly if it is involved in hydrogen bonding.

A strong absorption band in the region of 1680-1740 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration of the aldehyde group.

Bands in the 1450-1600 cm⁻¹ range would be indicative of aromatic C=C stretching vibrations from the carbazole ring system.

N-H stretching vibrations from the carbazole nitrogen would typically appear around 3300-3500 cm⁻¹. nobraintoosmall.co.nz These characteristic absorptions provide direct evidence for the presence of the hydroxyl and aldehyde functionalities, as well as the aromatic nature of the carbazole core.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound in the solid state. wikipedia.org While specific X-ray crystallographic data for this compound itself were not explicitly detailed in the provided search results, this technique has been successfully applied to related carbazole alkaloids, such as murrayanine (B1213747) and other synthetic carbazole derivatives. researchgate.netthieme-connect.com

The process involves obtaining a high-quality single crystal of this compound, which is then irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to produce an electron density map, from which the positions of individual atoms can be precisely determined. wikipedia.org This technique provides:

Bond lengths and angles: Precise measurements of interatomic distances and angles, confirming the hybridization and bonding within the molecule.

Molecular conformation: The exact three-dimensional arrangement of atoms, including any torsional angles and spatial relationships between different parts of the molecule.

Absolute configuration: For chiral molecules, X-ray crystallography can definitively determine the absolute stereochemistry.

Intermolecular interactions: Information about how molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

For complex natural products, X-ray crystallography serves as the ultimate validation of structures proposed based on NMR, MS, IR, and UV-Vis data, providing an unambiguous and high-resolution picture of the molecule's solid-state architecture. wikipedia.orgnih.gov

Total Synthesis and Synthetic Methodologies for Demethylmurrayanine

Classical and Contemporary Approaches to the Carbazole (B46965) Core

The synthesis of the carbazole core has evolved significantly, encompassing both classical and contemporary methodologies aimed at overcoming the limitations of earlier approaches.

Classical Methods: Historically, the construction of the carbazole nucleus relied on several established reactions. These include:

Fischer-Borsche Synthesis: This method involves the condensation of cyclohexanone (B45756) with phenylhydrazines, followed by cyclization under acidic conditions to yield tetrahydrocarbazole, which is then dehydrogenated to form the carbazole.

Graebe-Ullmann Synthesis: Reported in 1896, this reaction involves the thermolysis of 1-phenylbenzotriazole or the diazotization of aminodiphenylamine to obtain the carbazole core.

Bucherer Carbazole Synthesis: This approach, reported in 1904, synthesizes benzocarbazole from aryl hydrazine (B178648) and naphthol in the presence of sodium bisulfite.

Cadogan-Sundberg Synthesis: This method involves the cyclization of biarylnitrenes.

While these classical methods were foundational, they often suffered from drawbacks such as the requirement for high reaction temperatures and limited functional group tolerance, which are not considered sustainable practices in modern synthetic chemistry.

Contemporary Approaches: In response to these limitations, numerous milder and more efficient synthetic protocols have been developed, particularly since 2013. These contemporary strategies often focus on transition metal-mediated processes, C-H activation, and intramolecular cyclizations, offering improved efficiency, regioselectivity, and "greenness". Key contemporary approaches include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed intermolecular cycloaddition or intramolecular electrocyclic reactions from indole (B1671886) derivatives are common for forming the benzene (B151609) rings (A/C rings) of the carbazole. Copper-catalyzed and iron-catalyzed methods have also been explored for intramolecular oxidative C-N bond-forming reactions.

Lewis Acid-Mediated Reactions: Lewis acids have been instrumental in various cascade annulation methods for preparing functionalized carbazoles, including Friedel-Crafts arylation, electrocyclization, and C-N bond-formations.

Direct C-H Amination: Methods involving direct nitrene C-H insertions, often initiated by visible light or rhodium catalysis, offer concise routes to unprotected carbazoles from reactive aryl sulfilimines.

Regioselective Functionalization Strategies for Demethylmurrayanine Construction

Regioselective functionalization is paramount in the synthesis of complex natural products like this compound, ensuring that substituents are introduced at specific positions on the carbazole core. Several strategies have been developed to achieve this selectivity in this compound construction.

Palladium-Promoted Cyclization of Diarylamines

Palladium-promoted cyclization of diarylamines stands out as a highly versatile and practical method for constructing the carbazole framework. This strategy is particularly relevant for the synthesis of O-demethylmurrayanine. The carbazole nucleus is typically formed through the Pd-promoted cyclization of an appropriately substituted diarylamine. In some instances, the cyclization for O-demethylmurrayanine synthesis takes place on a silylated derivative of the diarylamine. This palladium(II)-catalyzed oxidative cyclization, often involving double C-H activation, is a key step in converting diarylamines into carbazoles.

Utilizing Oxazolidinone Intermediates

A novel application of exo-2-oxazolidinone dienes has been developed for the regioselective synthesis of natural carbazoles, including 6-methoxymurrayanine and clausenine, which share structural similarities with this compound. This strategy involves a sequence of reactions:

Regioselective Cycloaddition: A novel exo-2-oxazolidinone diene undergoes a regioselective Diels-Alder reaction with acrolein, often catalyzed by a Lewis acid, to yield an adduct.

Aromatization: The adduct is then aromatized, for instance, with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), leading to a benzoxazolone derivative, which serves as a key intermediate.

Formation of Diarylamine and Cyclization: Subsequent basic hydrolysis of the benzoxazolone yields a diarylamine. This diarylamine is then subjected to palladium-promoted cyclization to furnish the desired carbazole.

The use of N-phenyl-4,5-dimethylene-1,3-oxazolidin-2-one as

Synthesis and Evaluation of Demethylmurrayanine Derivatives and Analogues

Design Principles for Structural Modification

Structural modifications of Demethylmurrayanine and its carbazole (B46965) analogues are guided by principles aimed at optimizing various properties. A key objective is to enhance pharmacological properties, which can include improving binding affinity to biological targets, increasing selectivity, or modulating physicochemical characteristics such as solubility echemcom.comnih.govpnrjournal.comnih.govfrontiersin.org.

Introduction of specific functional groups, such as hydroxyl groups, can ameliorate physicochemical properties and improve binding affinity with bioactive molecules, thereby enhancing biological activities nih.gov. Furthermore, the strategic modification of carbazole at positions like C-3, C-6, and N-9 is a common approach to tune biological activities and explore structure-activity relationships (SARs) echemcom.comnih.govresearchgate.netmdpi.com. For instance, functionalization at C-3 and C-6 positions has been shown to improve antibacterial activity echemcom.com. The incorporation of flexible bonds, such as methylene (B1212753) groups, into the carbazole structure can also improve molecular flexibility, which is often beneficial for interaction with receptor proteins nih.govresearchgate.net.

Synthetic Strategies for Analog Preparation

The preparation of this compound analogues and other carbazole derivatives employs a variety of synthetic methodologies designed to construct the carbazole core and introduce diverse substituents.

General synthetic routes to carbazoles include nitrene insertion, Fischer indolization, Pummerer cyclization, Diels-Alder reactions, and dehydrogenative cyclization of diarylamines mdpi.commetu.edu.trresearchgate.net. These methods provide versatile platforms for building the fundamental carbazole scaffold.

For the synthesis of O-Demethylmurrayanine specifically, strategies have been developed that initiate from exo-heterocyclic dienes. A crucial step in these syntheses involves the formation of the carbazole nucleus through palladium (Pd)-promoted cyclization of appropriate diarylamines. In the case of O-Demethylmurrayanine, this cyclization often takes place on a silylated derivative researchgate.netdntb.gov.uagrafiati.com. Another reported approach involves a regioselective Buchwald–Hartwig coupling of a methyl 4-bromo-3-methoxybenzoate with aniline, followed by a Pd-catalyzed C-C coupling reaction and subsequent oxidative cyclization of the phenyl and aryl rings chemmethod.com.

The carbazole moiety serves as a highly versatile structural scaffold for the design and synthesis of novel compounds. Its fused-ring aromatic structure, containing a nitrogen atom, provides a rigid yet modifiable framework nih.govmostwiedzy.pl. This inherent structural characteristic makes carbazoles valuable building blocks in synthetic chemistry, facilitating the creation of complex organic compounds metu.edu.tr.

Researchers often utilize carbazole-based scaffolds to construct diverse chemical libraries, which are then screened for various biological activities. The ability to introduce various functional groups into the carbazole ring allows for the generation of structural diversity, leading to a wide array of derivatives for investigation nih.govmostwiedzy.plnih.govresearchgate.netrsc.org.

Targeted modifications of the this compound scaffold are performed to enhance specific pharmacological properties. This often involves functional group transformations at various positions of the carbazole ring. For example, the incorporation of heterocyclic moieties such as oxadiazole, thiadiazole, triazole, and thiazolidine (B150603) has been shown to significantly enhance the pharmacological profiles of carbazole derivatives, including their antibacterial activity pnrjournal.com.

Modifications at the N-9 position of the carbazole ring, such as N-alkylation, can modulate the lipophilic properties of the compounds, influencing their interaction with biological systems mdpi.com. Furthermore, the introduction of specific substituents at the C-3 and C-6 positions has been demonstrated to improve antibacterial activity echemcom.com. The strategic design of these modifications aims to optimize interactions with target proteins, thereby improving the efficacy and specificity of potential therapeutic agents pnrjournal.com.

Advanced Characterization of Novel Derivatives

The rigorous characterization of newly synthesized this compound derivatives and analogues is crucial to confirm their chemical structures, purity, and properties. Advanced analytical techniques are routinely employed for this purpose.

Commonly utilized spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR, which provide detailed information about the connectivity and environment of atoms within the molecule nih.govresearchgate.netmetu.edu.trchemmethod.commdpi.com. Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the synthesized compounds researchgate.netmetu.edu.tr. Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition, as well as providing fragmentation patterns that aid in structural elucidation researchgate.netmetu.edu.trmdpi.com.

In addition to these, other advanced techniques may be employed:

Thermogravimetric Analysis (TGA) : Used to study the thermal stability of the compounds researchgate.net.

X-ray Crystallography : Provides precise three-dimensional structural information, which is particularly valuable for confirming the absolute configuration and conformation of novel derivatives and intermediates researchgate.netdntb.gov.ua.

Elemental Analysis : Confirms the empirical formula of the synthesized compounds.

These characterization methods collectively ensure the scientific accuracy and reliability of the synthesized this compound derivatives, paving the way for their further evaluation.

Example of Characterization Data for a Carbazole Derivative

While direct characterization data for this compound derivatives specifically is not extensively detailed in the provided snippets for tabular presentation, general examples for carbazole derivatives highlight the types of data obtained. For instance, a synthesized carbazole derivative (compound 14a) was characterized for its cytotoxic activities, indicating its biological evaluation. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) ± SD |

| 14a | 7901 | 11.8 ± 1.26 |

| 14a | A875 | 9.77 ± 8.32 |

| 14a | MARC145 | 7.47 ± ND |

Note: IC₅₀ refers to the half maximal inhibitory concentration. 7901: Human gastric carcinoma cell line; A875: Human melanoma cell line; MARC145: A subclone of African green monkey kidney cell line MA-104. ND: Not directly specified, but implied to be a measured value. This table represents a type of data that would be obtained during the evaluation of novel derivatives. researchgate.net

Biological Activities and Mechanistic Studies in Vitro

Anti-inflammatory Activity and Related Mechanisms

Demethylmurrayanine has demonstrated notable anti-inflammatory properties in various in vitro models, primarily through its ability to modulate the activity of immune cells and the production of pro-inflammatory mediators.

A significant aspect of this compound's anti-inflammatory action involves its capacity to attenuate the production of superoxide (B77818) anion by human neutrophils. Superoxide anion is a reactive oxygen species (ROS) that plays a crucial role in the inflammatory cascade, contributing to tissue damage and the perpetuation of inflammation. Studies have shown that this compound can inhibit the generation of superoxide anion induced by stimuli such as formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB). This inhibitory effect is concentration-dependent. ebi.ac.uk

Table 1: Inhibition of Superoxide Anion Production by this compound in Human Neutrophils

| Activity | Assay Conditions | IC50 (µM) | Reference |

| Inhibition of Superoxide Anion Generation | fMLP/CB-induced, human neutrophils | 6.9 | ebi.ac.uk |

Beyond its impact on reactive oxygen species, this compound has also been shown to inhibit the release of elastase from human neutrophils. Elastase is a potent serine protease stored in neutrophil granules, and its excessive release contributes significantly to tissue degradation and inflammation in various pathological conditions. The inhibition of fMLP/CB-induced elastase release by this compound further underscores its potential as an anti-inflammatory agent. ebi.ac.uk

This compound exhibits a modulatory effect on the production of certain pro-inflammatory mediators. Specifically, it has been observed to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in monocytes. [2 previous search results], [1 previous search results] TNF-α is a critical cytokine involved in initiating and propagating inflammatory responses. While direct detailed research findings on the modulation of other pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by this compound were not explicitly detailed in the provided search results, the general anti-inflammatory activity suggests broader modulating potential.

While the anti-inflammatory effects of this compound are evident, specific detailed research findings directly linking this compound to the modulation of key cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) were not explicitly available in the provided search results. These pathways are central to the regulation of inflammatory gene expression and are often targets for anti-inflammatory compounds. Further research may elucidate this compound's direct involvement with these pathways.

Neuroprotective Effects

The ability of this compound to attenuate oxidative stress, a known contributor to neurodegeneration, suggests a potential for neuroprotective effects.

The attenuation of superoxide anion generation by this compound in human neutrophils, as detailed in section 8.1.1, is also relevant to its potential neuroprotective properties. Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, is a significant factor in the pathogenesis and progression of various neurodegenerative diseases. By reducing superoxide anion production, this compound may contribute to mitigating oxidative damage that can affect neuronal health and function. ebi.ac.uk

Table 2: Summary of In Vitro Biological Activities of this compound

| Activity Category | Specific Activity | Key Finding | Reference |

| Anti-inflammatory Activity | Attenuation of Superoxide Anion Production | Inhibits fMLP/CB-induced superoxide anion generation (IC50 = 6.9 µM) | ebi.ac.uk |

| Inhibition of Elastase Release | Inhibits fMLP/CB-induced elastase release | ebi.ac.uk | |

| Modulation of Pro-inflammatory Mediators (TNF-α) | Inhibits LPS-induced secretion of TNF-α in monocytes | [1 previous search results], [2 previous search results] | |

| Neuroprotective Effects | Attenuation of Superoxide Anion Generation | Reduces oxidative stress by attenuating superoxide anion production | ebi.ac.uk |

Potential for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. While this compound itself has been reported to show moderate butyrylcholinesterase inhibition, other carbazole (B46965) alkaloids have demonstrated more pronounced effects. For instance, mahanimbine, a significant phyto-carbazole alkaloid, has been identified as an in vitro inhibitor of AChE with an IC50 value of 0.03 mg/mL. nih.govresearchgate.net Similarly, euchrestifoline, another carbazole alkaloid, also exhibits AChE inhibitory activity. researchgate.net The ability of phyto-carbazole alkaloids to inhibit AChE and BChE can help restore decreased acetylcholine (B1216132) levels, which are crucial for cognitive function. nih.gov

Inhibition of Amyloid-Beta (Aβ) Formation and BACE-1 Activity

Carbazole alkaloids, as a class, show promise in inhibiting amyloid-beta (Aβ) formation and β-secretase (BACE-1) activity, both of which are central to the pathogenesis of Alzheimer's disease. mdpi.comresearchgate.net Specifically, carbazole-containing arylcarboxamides are known BACE-1 inhibitors, and carbazole thiazoles effectively inhibit Aβ formation in vitro. mdpi.comresearchgate.net Some dibenzofuran/carbazole derivatives have shown improved anti-Alzheimer's activity by combining cholinesterase inhibition with anti-Aβ aggregation capabilities. researchgate.net While direct studies on this compound's specific inhibition of Aβ formation and BACE-1 activity are less detailed in the provided context, its classification as a carbazole alkaloid suggests potential in this area, given the multi-target approach observed for these compounds in neuroprotection. mdpi.com

Anticancer Activity and Apoptotic Mechanisms

This compound has demonstrated notable anticancer effects. It is a natural phenol (B47542) with strong cytotoxicity against various cancer cell lines. medchemexpress.commedchemexpress.comfelixbio.cn

Growth Inhibition in Lymphoma Cell Lines (e.g., Burkitt's Lymphoma)

This compound has been identified as one of the anticancer compounds found in Clausena excavata, an plant reported for its anti-cancer properties. ms-editions.clms-editions.cl Specifically, the ethyl acetate (B1210297) extract of C. excavata, which contains this compound, has been shown to promote growth inhibition in the Raji Burkitt's lymphoma cell line. ms-editions.clms-editions.cl This extract exhibited a potent anticancer activity with an IC50 value of 19.3 µg/mL against Raji cells. ms-editions.cl

Induction of Apoptosis via Gene Modulation (e.g., BAX upregulation, BCL-2/c-MYC downregulation)

The anticancer activity of this compound, as part of Clausena excavata extracts, is linked to the induction of apoptosis through gene modulation. Studies on the Raji Burkitt's lymphoma cell line treated with the ethyl acetate extract containing this compound revealed significant upregulation of the pro-apoptotic BAX gene. ms-editions.cl Concurrently, there was a significant downregulation of the anti-apoptotic BCL-2 and c-MYC genes. ms-editions.cl This modulation of gene expression, leading to an increased BAX/BCL-2 ratio, indicates that this compound contributes to cell death via the apoptotic pathway. ms-editions.clnih.gov

Antioxidant Capacity Investigations

This compound has been investigated for its antioxidant capacity. It has been reported to show strong inhibition of superoxide anion generation with IC50 values ranging from 1.9 to 8.4 µM. semanticscholar.orgresearchgate.net This suggests its potential as an antioxidant agent. Other carbazole alkaloids, such as mahanimbine, also exhibit high antioxidant activity. nih.gov

Other Reported Biological Activities of Carbazole Alkaloids (e.g., Antibacterial, Antifungal, Anti-HIV)

The broader class of carbazole alkaloids, to which this compound belongs, exhibits a wide array of other biological activities. These include:

Antibacterial Activity: Carbazole alkaloids have been recognized for their potent antibacterial properties. crsp.dzresearchgate.net this compound itself has been listed among carbazole alkaloids with antibacterial activity. crsp.dz For example, claulansine J, another carbazole alkaloid from Clausena lansium peels, demonstrated moderate antibacterial potential against Staphylococcus aureus. mdpi.com

Antifungal Activity: Some carbazole derivatives have shown antifungal activities. nih.gov Mukonal and mukonal derivatives have exhibited antifungal activity against Candida albicans. clockss.org

Anti-HIV Activity: Carbazole alkaloids are also recognized for their anti-HIV activities. nih.gov

The diverse pharmacological properties of carbazole alkaloids, including those exhibited by this compound, highlight their importance as a class of potential therapeutic agents. nih.gov

Preclinical Pharmacokinetic Investigations

Methodological Considerations for Preclinical Pharmacokinetics

Methodological considerations for preclinical pharmacokinetics involve a combination of in vitro and in vivo studies designed to comprehensively characterize a compound's disposition. These studies are critical for predicting a drug's behavior in the body, optimizing its formulation, identifying potential risks, and ensuring its safety and efficacy ambeed.comnih.gov.

In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies are essential early in drug discovery for evaluating the pharmacokinetic properties of potential drug candidates nih.gov. These cost-effective and time-efficient methods allow for the screening of numerous compounds before advancing to more resource-intensive in vivo studies nih.gov.

Metabolism: In vitro metabolism studies typically employ liver microsomes, hepatocytes, or liver slices from various species (including human and preclinical species) to assess a compound's metabolic stability and identify potential metabolic pathways nih.govreferencecitationanalysis.com. These studies help determine the rate at which a compound is broken down by enzymes, primarily cytochrome P450 (CYP) enzymes, and can reveal potential drug-drug interactions (DDIs) nih.govebi.ac.uk. For Demethylmurrayanine, specific in vitro metabolic stability data, including its interaction with drug-metabolizing enzymes, are not readily available in the current literature.

Plasma Protein Binding (PPB): Plasma protein binding studies evaluate the extent to which a compound binds to proteins in the blood plasma, mainly albumin and alpha-1-acid glycoprotein (B1211001) (AAG). High plasma protein binding can influence a drug's distribution, metabolism, and elimination, as only the unbound fraction is generally available to exert pharmacological effects or be metabolized. These studies can be assessed in vitro using methods like ultracentrifugation or equilibrium dialysis. Specific plasma protein binding data for this compound were not found in the search results.

Enzyme Interactions: Investigations into enzyme interactions, particularly with CYP enzymes, are crucial for predicting potential drug-drug interactions. These studies determine if a compound inhibits or induces the activity of major drug-metabolizing enzymes nih.govebi.ac.uk. The absence of specific data for this compound means its precise enzyme interaction profile is not characterized in the provided sources.

Table 1: Typical In Vitro DMPK Parameters and Data Status for this compound

| Parameter | Typical Measurement Method | Data for this compound (Status) |

| Metabolic Stability | Liver microsomes, Hepatocytes | Not specifically reported |

| Plasma Protein Binding | Equilibrium dialysis, Ultracentrifugation | Not specifically reported |

| CYP Inhibition/Induction | Enzyme activity assays (e.g., probe substrates) | Not specifically reported |

| Permeability (e.g., Caco-2) | Caco-2 cell model, PAMPA | Not specifically reported |

In vivo pharmacokinetic profiling involves studying a drug's behavior within a living organism, such as rodents, to provide a comprehensive view of its ADME characteristics in a complex biological system acs.org. Rodent models (e.g., mice, rats) are commonly employed due to their affordability, ease of handling, and the ability to manipulate their genes for specific research purposes.

Species Selection: Common preclinical species include mice, rats, hamsters, and guinea pigs acs.org. The choice of animal model depends on factors such as the similarity between the target protein in the rodent and human, and the specific research objectives.

Administration Routes: Compounds can be administered via various routes, including intravenous (IV bolus, continuous infusion), oral (gavage, capsule), and intrathecal injection, among others acs.org.

Sample Collection and Analysis: Blood, plasma, urine, and fecal samples are collected at various time points post-administration and analyzed using sensitive analytical methods, such as Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), to quantify the compound and its metabolites.

For this compound, specific in vivo pharmacokinetic profiling data in preclinical species, such as plasma concentration-time profiles, half-life, or clearance, were not found in the provided search results. While "pharmacokinetics data indicated that compounds" is mentioned in one context, no concrete data for this compound itself is provided.

ADME studies quantify how a given drug interacts within the body over time, encompassing its absorption into the bloodstream, distribution to various tissues, metabolism by enzymes, and excretion from the body.

Absorption: This describes how the compound enters the systemic circulation, often from the gastrointestinal tract after oral administration. Factors like solubility, gastric emptying time, and intestinal permeability can influence absorption.

Distribution: This refers to how the compound travels throughout the systemic circulation and partitions into different tissues and organs acs.orgambeed.com. Plasma protein binding significantly affects distribution.

Metabolism: This involves the biotransformation of the compound into metabolites, primarily in the liver, by phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) enzymes referencecitationanalysis.com.

Excretion: This is the process by which the compound and its metabolites are eliminated from the body, typically via urine, feces, or bile.

No specific ADME characteristics (e.g., oral bioavailability, clearance, volume of distribution) for this compound were identified in the search results.

Table 2: Typical In Vivo ADME Parameters and Data Status for this compound

| Parameter | Description | Data for this compound (Status) |

| Absolute Bioavailability | Fraction of administered dose reaching systemic circulation | Not specifically reported |

| Half-life (T½) | Time taken for plasma concentration to reduce by half | Not specifically reported |

| Clearance (CL) | Volume of plasma cleared of drug per unit time | Not specifically reported |

| Volume of Distribution (Vd) | Apparent volume into which a drug distributes | Not specifically reported |

| Cmax, Tmax, AUC | Peak concentration, time to peak, area under curve | Not specifically reported |

Tissue distribution studies evaluate the concentration of a compound and its metabolites in various tissues and organs over time following administration. These studies can identify sites of accumulation, target organ engagement, and potential for fetal exposure or milk secretion. Techniques such as quantitative whole-body autoradiography (QWBA) and microautoradiography (mARG) are commonly used, often with radiolabeled compounds.

For this compound, specific tissue distribution data were not found in the provided search results.

Metabolite identification (MetID) studies aim to qualitatively and quantitatively determine the biotransformation of a drug in nonclinical animals and humans. This involves identifying the structure of metabolites, delineating metabolic pathways, and determining their relative abundance. Understanding the metabolic fate is crucial for designing and optimizing lead compounds, selecting clinical drug candidates, and interpreting potential toxicity. Metabolites can be active, reactive, disproportionate, or unique, each posing different implications for drug development.

For this compound, detailed research findings on its specific metabolites or biotransformation pathways were not identified in the provided sources. However, as a carbazole (B46965) alkaloid, it is expected to undergo metabolic transformations, potentially including demethylation reactions, similar to other related compounds.

Physiologically Based Pharmacokinetic (PBPK) models are mathematical models that describe the disposition of a chemical in various parts of an animal's body by accounting for absorption, distribution, metabolism, and elimination. These models integrate information on the active pharmaceutical ingredient (API), formulation, and physiology, including aspects of variability and population. PBPK models can predict the time course concentrations of a chemical in blood and specific tissues and organs, and are used for extrapolating between different exposure scenarios, species, or populations. They are valuable tools for guiding study design, informing decisions on drug product development, and assessing drug-drug interactions.

While PBPK modeling is a sophisticated tool in preclinical pharmacokinetics, there is no specific mention or application of PBPK models for this compound in the provided search results.

Table 3: Key Aspects of PBPK Modeling

| Aspect | Description |

| Purpose | Predict drug disposition, extrapolate across species/scenarios, guide study design, assess DDI |

| Components | Absorption, distribution, metabolism, excretion (ADME) parameters; physiological parameters |

| Inputs | API characteristics, formulation attributes, physiological data |

| Outputs | Predicted time-course concentrations in blood and tissues |

| Application Status for this compound | Not specifically reported in the literature reviewed. |

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods

Chromatographic methods are indispensable for the separation, identification, and quantification of Demethylmurrayanine from complex matrices, such as plant extracts. The development and validation of these methods are crucial to ensure their reliability, accuracy, and suitability for their intended purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, offering robust separation capabilities. HPLC systems can be coupled with various detectors to provide complementary information, enhancing the characterization and quantification process.

Diode Array Detector (DAD): HPLC-DAD is commonly used for the analysis of this compound. DAD provides a full UV-Vis spectrum for each eluting compound, allowing for identification based on spectral characteristics and peak purity assessment. It is also used for quantitative analysis by measuring absorbance at specific wavelengths. For instance, HPLC-DAD has been utilized for the determination of various bioactive compounds, with monitoring wavelengths often set in the UV range biocrick.com.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that responds to any non-volatile analyte, making it suitable for compounds like this compound that may not possess strong UV chromophores. HPLC-ELSD methods have been established for the determination of various compounds, often in conjunction with DAD biocrick.comebi.ac.uk. ELSD's response is dependent on the amount of analyte present, allowing for quantification acs.org.

Mass Spectrometry (MS): The coupling of HPLC with Mass Spectrometry (HPLC-MS, or LC-MS/MS for tandem MS) provides highly sensitive and specific detection, offering crucial molecular weight and structural information. HPLC-MS systems, often equipped with electrospray ionization (ESI), are invaluable for confirming the identity and determining the quantity of compounds like this compound, even in complex samples acs.orgbidepharm.comchem960.com. MS analysis provides characteristic fragmentation patterns that aid in structural elucidation and confirmation.

Table 1: Common HPLC Detectors and Their Applications for this compound Analysis

| Detector Type | Principle of Detection | Key Applications for this compound | Advantages |

| DAD | UV-Vis Absorption | Identification, Purity Assessment, Quantification | Spectral fingerprinting, Peak purity |

| ELSD | Light Scattering | Quantification of non-chromophoric compounds | Universal detection for non-volatiles |

| MS | Mass-to-charge ratio | Identity Confirmation, Molecular Weight Determination, Structural Elucidation, Quantification | High sensitivity and specificity, Structural information |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds. This compound has been identified in the chemical components of plant extracts using GC-MS assays. This method is particularly effective for profiling the volatile constituents of natural sources from which this compound may be isolated, providing both qualitative and quantitative analytical results.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a significant chromatographic technique, particularly for chiral separations, due to its unique advantages over traditional liquid chromatography. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers lower viscosity and higher diffusivity compared to liquid solvents, leading to faster separations and reduced solvent consumption. While specific chiral separations of this compound by SFC are not extensively detailed in the provided snippets, the technique's general applicability for enantiomeric separations in pharmaceutical development is well-established. For compounds with chiral centers, SFC can efficiently resolve enantiomers, which is crucial as different enantiomers can exhibit distinct biological activities.

Spectroscopic Techniques for Purity Assessment and Quantification

Spectroscopic techniques are fundamental for assessing the purity and quantifying this compound by analyzing its interaction with electromagnetic radiation. These methods provide unique "spectral fingerprints" that can identify and quantify substances present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR techniques (such as HMQC, HMBC, COSY, and ROESY), is critical for the structural elucidation of this compound and related carbazole (B46965) alkaloids. Quantitative 1H NMR (qNMR) is also a highly accurate and precise method for determining compound purity, even with small sample sizes. By comparing the spectrum of a sample to that of a pure substance, impurities can be detected and quantified.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for qualitative and quantitative analysis, particularly for compounds with chromophores. It can identify the presence of a compound and determine its concentration based on absorbance at specific wavelengths.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, aiding in structural confirmation and purity assessment.

Mass Spectrometry (MS): Beyond its use as a detector in chromatography, standalone MS techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HRESIMS) are vital for determining the exact molecular weight and fragmentation patterns, which are crucial for confirming the identity and assessing the purity of this compound.

Table 2: Key Spectroscopic Techniques for this compound Characterization

| Technique | Information Provided | Application in Purity/Quantification |

| NMR Spectroscopy | Detailed structural information, proton/carbon environment | Purity determination (qNMR), Identity confirmation |

| UV-Vis Spectroscopy | Electronic transitions, chromophore presence | Identification, Quantification, Peak purity (with DAD) |

| IR Spectroscopy | Functional group identification | Structural confirmation |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Identity confirmation, Purity assessment, Structural elucidation |

Quality Control and Regulatory Compliance in Analytical Method Development (e.g., ICH Guidelines)

The development and validation of analytical methods for compounds like this compound must adhere to stringent quality control standards and regulatory guidelines to ensure the reliability and integrity of the analytical data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, notably ICH Q2(R2) on Validation of Analytical Procedures and ICH Q14 on Analytical Method Development.

These guidelines emphasize a science- and risk-based approach throughout the analytical procedure lifecycle. Key validation characteristics that must be evaluated include:

Accuracy: The closeness of agreement between the test result and the accepted reference value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay variability).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to obtain test results that are directly proportional to the concentration of analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Adherence to ICH guidelines facilitates consistent and high-quality analytical data, which is essential for regulatory submissions and ensuring the quality of pharmaceutical products.

Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of chemical analysis, particularly for natural products and pharmaceutical substances. It involves the identification, structural elucidation, and quantitative determination of all components present in a drug substance or product that are not the desired compound. For this compound, as with any isolated compound, understanding its impurity profile is crucial for ensuring its quality, safety, and efficacy.

Various analytical techniques are employed for impurity profiling, with chromatographic methods coupled with spectroscopic detectors being the most prevalent:

HPLC-MS/MS: This hyphenated technique is highly exploited for impurity profiling due to its sensitivity and ability to provide both separation and structural information on impurities and degradation products.

GC-MS: Used for volatile impurities and degradation products.

NMR Spectroscopy: Essential for the structural elucidation of identified impurities.

UV, IR, and SFC: Also contribute to the comprehensive characterization of impurities.

The goal of impurity profiling is to ensure that any impurities present are below established qualification thresholds, which are based on scientific rationale and safety considerations. This process provides a "chemical signature" for the compound, offering insights into its origin, manufacturing process, and potential degradation pathways.

Table 3: Common Impurity Types and Analytical Approaches

| Impurity Type | Description | Analytical Approach (Examples) |

| Process-related Impurities | By-products, intermediates, reagents, ligands, catalysts from synthesis | HPLC-MS, GC-MS, NMR |

| Degradation Products | Formed due to decomposition of the compound (e.g., hydrolysis, oxidation) | HPLC-DAD/MS, GC-MS, Stability studies, NMR |

| Residual Solvents | Organic volatile chemicals used or generated during manufacturing | GC-MS (headspace analysis) |

| Stereochemical Impurities | Different enantiomers or diastereomers | Chiral SFC, Chiral HPLC |

| Inorganic Impurities | Heavy metals, salts | ICP-MS, AAS (not covered in detail here but relevant for general QC) |

Future Research Directions and Translational Potential

Advancements in Synthetic Approaches for Scalable Production

The total synthesis of O-demethylmurrayanine has been successfully achieved, often starting from exo-heterocyclic dienes, with the carbazole (B46965) nucleus formed via palladium-promoted cyclization of an appropriate diarylamine ebi.ac.uk. For O-demethylmurrayanine, this cyclization specifically occurs on a silylated derivative ebi.ac.uk. Advancements in carbazole synthesis, such as simplified scalable Suzuki coupling for carbon-carbon bond formation and metal-free carbon-nitrogen coupling sequences, have enabled the creation of functionalized carbazole scaffolds from single intermediates chem960.com. These methodologies are crucial for overcoming challenges like pyran-ring decomposition under harsh conditions, leading to the efficient synthesis of carbazole alkaloids chem960.com. The continuous development of more efficient, regioselective, and environmentally friendly methodologies to access the carbazole core is imperative for scalable production acs.org. Such progress in synthetic chemistry is vital for making demethylmurrayanine and its derivatives more accessible for comprehensive research and potential industrial applications.

Deeper Elucidation of Biosynthetic Enzymes and Pathways for Engineered Production

Understanding the complete biosynthetic pathway of this compound and other carbazole alkaloids is a critical area for future research. The biogenetic pathway for carbazole and 3-methyl carbazole alkaloids has been partially outlined, providing a foundation for further elucidation biocrick.com. While significant progress has been made in identifying genes encoding proteins that catalyze individual biosynthetic steps for various natural products, the biosynthetic genes for plant natural products are often dispersed across chromosomes, and efficient genetic manipulation systems are frequently lacking in medicinal plants bidepharm.comambeed.com. Chemoproteomics, utilizing activity probes, has shown promise in accelerating the discovery of biosynthetic pathways by rapidly identifying functional proteins interacting with substrates bidepharm.com. Integrating genomics, transcriptomics, and metabolomics through multi-omics approaches is also crucial for predicting and elucidating complex metabolic and biosynthetic pathways in plants. A deeper understanding of these enzymatic processes would enable engineered production of this compound in heterologous hosts, offering a sustainable and scalable alternative to extraction from natural sources.

Exploration of Novel Biological Targets and Mechanistic Insights

This compound has demonstrated a range of biological activities, including inhibition of Epstein-Barr virus early antigen activation, antimicrobial effects against various bacterial strains such as Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), and neuroprotective properties by decreasing superoxide (B77818) anion production biocrick.com. It also exhibits anti-inflammatory activity. Despite these observed effects, the precise molecular mechanisms of action for many of these bioactive compounds, including this compound, are known only within limitations, necessitating additional studies to bridge this knowledge gap. Future research should focus on identifying novel biological targets through advanced screening methods and elucidating the detailed molecular and cellular pathways through which this compound exerts its effects. This includes understanding how it damages microbial cell walls and membranes in its antimicrobial action, and the specific pathways involved in its neuroprotective and anti-inflammatory roles.

Rational Design of this compound Analogues with Enhanced Specificity

The rational design of analogues is a promising avenue to enhance the specificity and efficacy of this compound. This approach involves systematically modifying the chemical structure of the parent compound to optimize its interaction with specific biological targets. For instance, the design of multi-functional hybrids by conjugating distinct pharmacophores has proven effective in developing agents with enhanced biological activity and specificity, as seen in compounds targeting Alzheimer's disease. While direct examples for this compound analogues are limited in the provided context, the principle applies: by understanding the key structural features responsible for its observed activities, researchers can rationally design and synthesize this compound analogues with improved potency, selectivity, and reduced off-target effects. This iterative process, often aided by computational modeling, can lead to the development of next-generation therapeutic agents.

Integration of Omics Technologies in Mechanistic Research

The integration of various omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is fundamental for a comprehensive understanding of this compound's biological roles and mechanisms. Chemoproteomics, in particular, offers advantages like high sensitivity for detecting low-abundance enzymes and the ability to profile multiple enzymes simultaneously, providing a holistic view of metabolic networks bidepharm.com. Multi-omics integration can predict candidate metabolic pathways de novo by identifying connections between metabolites and transcripts that exhibit correlated abundance. Applying these technologies to this compound research can reveal previously unknown biosynthetic enzymes, identify novel biological targets, and unravel the intricate cellular responses modulated by the compound. This holistic approach will provide deeper mechanistic insights, facilitating the development of more effective therapeutic strategies.

Role of this compound in Multitargeted Therapeutic Strategies

Given its diverse biological activities, this compound holds significant potential for integration into multitargeted therapeutic strategies. For complex diseases characterized by multiple pathological mechanisms, such as neurodegenerative disorders, a single-target approach often proves insufficient. Phyto-carbazole alkaloids, including this compound, can be investigated for their ability to exert multitargeted effects, which may lead to better clinical outcomes by simultaneously addressing various disease symptoms. For example, this compound's combined antimicrobial, neuroprotective, and anti-inflammatory activities suggest its potential in addressing multifactorial conditions where these pathways are implicated. Future research should explore synergistic combinations of this compound with other agents or investigate its potential as a lead compound for developing novel multitarget-directed ligands (MTDLs) that can modulate multiple targets concurrently for enhanced therapeutic efficacy.

Q & A

Q. How should researchers address variability in spectroscopic data for this compound?

- Standardize instrument calibration (e.g., NMR using TMS). Replicate measurements across independent labs. Publish raw data in supplementary materials to enable cross-validation .

Addressing Research Gaps and Contradictions

Q. What strategies mitigate reproducibility issues in this compound studies?

Q. How can computational methods complement experimental research on this compound?

- Apply density functional theory (DFT) for electronic structure predictions or molecular dynamics (MD) simulations for binding behavior. Validate in silico findings with wet-lab experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.